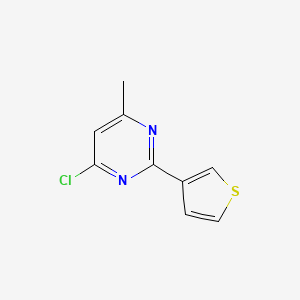

4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine

Vue d'ensemble

Description

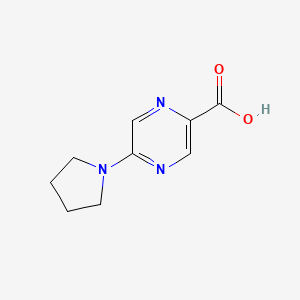

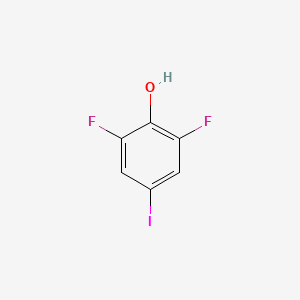

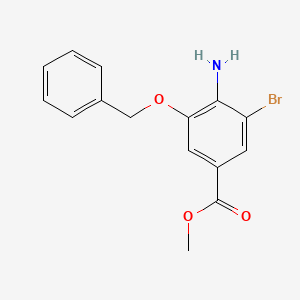

“4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine” is a chemical compound with the molecular formula C9H7ClN2S and a molecular weight of 210.68 .

Synthesis Analysis

While specific synthesis methods for “4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine” were not found, pyrimidine compounds in general have been synthesized from ethyl cyanoacetate . A ring cleavage methodology reaction has also been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Molecular Structure Analysis

The molecular structure of “4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine” consists of a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms, substituted with a chloro group, a methyl group, and a thiophen-3-yl group .

Applications De Recherche Scientifique

Anti-inflammatory Activities

- Summary of Application: Pyrimidines display a range of pharmacological effects including anti-inflammatory activities. Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

- Methods of Application: The methods of application involve solution-phase parallel synthesis and high throughput evaluation .

- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Neuroprotective and Anti-neuroinflammatory Agents

- Summary of Application: Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .

- Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

- Results or Outcomes: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .

Corrosion Inhibitors

- Summary of Application: Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors .

- Methods of Application: The methods of application involve the use of thiophene derivatives in the coating or treatment of metals to prevent corrosion .

- Results or Outcomes: The use of thiophene derivatives has been found to be effective in preventing corrosion of metals .

Organic Semiconductors

- Summary of Application: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

- Methods of Application: The methods of application involve the use of thiophene derivatives in the fabrication of organic semiconductors .

- Results or Outcomes: The use of thiophene derivatives has been found to be effective in improving the performance of organic semiconductors .

Organic Light-Emitting Diodes (OLEDs)

- Summary of Application: Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .

- Methods of Application: The methods of application involve the use of thiophene derivatives in the fabrication of OLEDs .

- Results or Outcomes: The use of thiophene derivatives has been found to be effective in improving the performance of OLEDs .

Corrosion Inhibitors

- Summary of Application: Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors .

- Methods of Application: The methods of application involve the use of thiophene derivatives in the coating or treatment of metals to prevent corrosion .

- Results or Outcomes: The use of thiophene derivatives has been found to be effective in preventing corrosion of metals .

Organic Semiconductors

- Summary of Application: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

- Methods of Application: The methods of application involve the use of thiophene derivatives in the fabrication of organic semiconductors .

- Results or Outcomes: The use of thiophene derivatives has been found to be effective in improving the performance of organic semiconductors .

Organic Light-Emitting Diodes (OLEDs)

- Summary of Application: Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .

- Methods of Application: The methods of application involve the use of thiophene derivatives in the fabrication of OLEDs .

- Results or Outcomes: The use of thiophene derivatives has been found to be effective in improving the performance of OLEDs .

Neuroprotective Activities

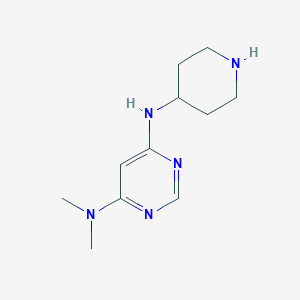

- Summary of Application: The compound 4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine displayed the most effective 5-HT1A receptor potency with 1000-fold selectivity for both α1-adrenergic and D2 receptors and exhibited prominent neuroprotective activities .

- Methods of Application: The methods of application involve the use of this compound in neuropharmacological studies .

- Results or Outcomes: The compound exhibited prominent neuroprotective activities in the t-MCAO model .

Propriétés

IUPAC Name |

4-chloro-6-methyl-2-thiophen-3-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c1-6-4-8(10)12-9(11-6)7-2-3-13-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVCIWGLKOUHKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CSC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine](/img/structure/B1418851.png)

![4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1418853.png)